molecular formula C4H4N4O B15295685 4-(Azidomethyl)-1,2-oxazole

4-(Azidomethyl)-1,2-oxazole

Cat. No.: B15295685
M. Wt: 124.10 g/mol
InChI Key: PRQZPNCGFBEDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring (one oxygen and one nitrogen atom at positions 1 and 2, respectively) substituted with an azidomethyl (-CH₂N₃) group at position 4. The azide group confers unique reactivity, enabling applications in click chemistry and pharmaceutical synthesis .

Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

4-(azidomethyl)-1,2-oxazole

InChI

InChI=1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2

InChI Key

PRQZPNCGFBEDBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NO1)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the reaction of 4-(bromomethyl)-1,2-oxazole with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-1,2-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with fluorescent tags.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive azide group.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

1,3,4-Oxadiazoles vs. 1,2,4-Oxadiazoles

Oxadiazoles are five-membered heterocycles with two nitrogen and one oxygen atom. Key differences between 1,3,4- and 1,2,4-oxadiazoles include:

  • Stability : 1,2,4-Oxadiazoles are more thermally stable than 1,2,3-oxadiazoles, which isomerize to α-diazo ketones .
  • Pharmacological Activity : 1,3,4-Oxadiazoles (e.g., Libexin, Ataluren) and 1,2,4-oxadiazoles (e.g., Butalamine) are widely used in drugs due to their hydrogen-bonding capabilities with biomolecules .
  • Synthetic Utility : 1,2,4-Oxadiazoles are prioritized in drug discovery for their balanced lipophilicity and metabolic stability, whereas 1,3,4-oxadiazoles are more reactive in electrophilic substitutions .

Structural and Functional Contrasts with 4-(Azidomethyl)-1,2-Oxazole

  • Azide Reactivity : The azidomethyl group in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), a feature less common in unmodified oxadiazoles .

Comparison with Other Oxazole Derivatives

Substituted Oxazoles in Pharmacology

  • Anticancer Activity: Substituted oxazoles like 4-(3,4,5-trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole (compound 13, ) inhibit chemoresistant HT-29 colon carcinoma cells (IC₅₀ < 1 nM). The azidomethyl group in this compound may enhance cellular uptake via lipophilicity modulation .
  • Structural Flexibility : Unlike rigid oxadiazoles, oxazoles tolerate bulky substituents (e.g., 5-(furan-2-yl) in ), enabling tailored pharmacokinetic profiles .

Physicochemical Properties

  • Polarizability : Azide substituents enhance polarizability, which may influence binding to hydrophobic enzyme pockets .

Comparison with Azide-Containing Heterocycles

Triazole and Tetrazole Derivatives

  • Stability : 5-Azido-1H-tetrazole () and triazolium salts are highly energetic, whereas this compound is likely more stable due to the oxazole ring’s aromaticity .
  • Click Chemistry : Both this compound and triazoles participate in azide-alkyne cycloadditions, but oxazoles offer additional hydrogen-bonding sites for targeted drug delivery .

Pyrazole Derivatives

This highlights the divergent applications of azide groups in different heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.